molecular formula C8H6ClF3O2 B1591101 (4-Chloro-3-(trifluoromethoxy)phenyl)methanol CAS No. 886500-89-6

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

Cat. No. B1591101
M. Wt: 226.58 g/mol
InChI Key: AQFVCOVRKUVQTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice” discusses the synthesis of a series of derivatives of a similar compound . The derivatives were synthesized and characterized by physical and spectral methods .

Scientific Research Applications

  • Photothermal Applications of Two-Dimensional Nanomaterials

    • Application: Photothermal conversion has become increasingly attractive in recent years. Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
    • Method: The 2D nanomaterials are used as photothermal agents in various applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • Results: The use of 2D nanomaterials in these applications has shown promising results due to their higher photothermal conversion efficiency .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the production of pharmaceutical and veterinary products .
    • Method: The synthesis of TFMP derivatives involves various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis and Applications of α-Trifluoromethylstyrene Derivatives

    • Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type reactions .
    • Results: The development of these compounds has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
  • Fluorinated Metal-Organic Frameworks (F-MOFs)

    • Application: Fluorinated MOFs (F-MOFs) have unique structural features and are used in various applications .
    • Method: The synthesis of F-MOFs involves the use of fluorine atoms as anionic units or as coordinating elements of more complex inorganic units .
    • Results: The use of F-MOFs in these applications has shown promising results due to their unique structural features .
  • Trifluoromethylpyridine in Agrochemical and Pharmaceutical Compounds

    • Application: Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
    • Method: The synthesis of TFMP derivatives involves various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis and Applications of α-Trifluoromethylstyrenes

    • Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution .
    • Results: The development of these compounds has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Safety And Hazards

The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

[4-chloro-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFVCOVRKUVQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590652
Record name [4-Chloro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

CAS RN

886500-89-6
Record name [4-Chloro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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